
Lamivudine, (+/-)-trans-
Übersicht
Beschreibung
Lamivudine, also known as 2’,3’-dideoxy-3’-thiacytidine, is a synthetic nucleoside analogue used primarily as an antiretroviral medication. It is effective against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Lamivudine works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of these viruses . It is commonly used in combination with other antiretroviral agents to enhance its efficacy and reduce the likelihood of resistance development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lamivudine can be synthesized through various methods, including enzymatic dynamic kinetic resolution and crystallization-induced dynamic kinetic resolution. One efficient method involves the use of surfactant-treated subtilisin Carlsberg-catalyzed dynamic kinetic resolution . This method allows for the asymmetric synthesis of lamivudine in only three steps, providing high enantiomeric purity and yield.
Industrial Production Methods: Industrial production of lamivudine typically involves large-scale synthesis using similar enzymatic or crystallization methods. The process is optimized to ensure high yield and purity, meeting the stringent requirements for pharmaceutical applications. The use of biocatalysis in industrial production is favored due to its environmentally benign nature and high stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Lamivudine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activation within the body.
Common Reagents and Conditions:
Reduction: Reductive conditions are less commonly employed but can involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various metabolites that are further processed and excreted by the body. The primary active metabolite is lamivudine triphosphate, which inhibits viral replication .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Treatment of HIV-1 Infection
Lamivudine is a critical component of antiretroviral therapy for HIV-1. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), effectively reducing viral load and improving immune function by increasing CD4+ cell counts. This mechanism is vital in managing HIV infections and prolonging patient life expectancy. Lamivudine is often combined with other antiretroviral agents to enhance efficacy and minimize the risk of drug resistance .
2. Treatment of Hepatitis B
Lamivudine has been approved for the treatment of chronic hepatitis B since 1998. It is particularly effective in patients who are hepatitis B e antigen (HBeAg)-negative. Clinical trials have demonstrated significant virological responses, with studies indicating that up to 63% of patients treated with Lamivudine achieved complete response rates compared to just 6% in placebo groups . The drug's ability to suppress HBV DNA levels and improve liver histology has made it a cornerstone in hepatitis B management .
Research Applications
1. Chemistry and Biochemistry
In scientific research, Lamivudine serves as a model compound for studying nucleoside analogues and their interactions with viral enzymes. Its structure and mechanism provide insights into the development of new antiviral agents .
2. Oncology
Recent studies suggest potential applications of Lamivudine in oncology, particularly in enhancing the efficacy of chemotherapy regimens. It has been proposed that Lamivudine may mitigate HBV reactivation during cancer treatment and may even possess direct anti-cancer properties through mechanisms that require further investigation .
3. COVID-19 Research
Emerging research has explored the repurposing of Lamivudine as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. In silico studies suggest that Lamivudine may inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, indicating its potential utility beyond traditional antiviral applications .
Case Studies
1. Efficacy in Chronic Hepatitis B
A double-blind trial involving 358 patients demonstrated that daily administration of Lamivudine significantly reduced necroinflammatory scores and improved liver function over one year. The study highlighted a notable reduction in HBV DNA levels and an increase in HBeAg seroconversion rates among those receiving higher doses .
2. HIV Treatment Regimens
The DYAD study assessed the efficacy of switching to a dolutegravir/lamivudine regimen among adults with virologic suppression. Results indicated non-inferior efficacy compared to existing regimens, supporting Lamivudine's role in modern HIV treatment strategies .
Wirkmechanismus
Lamivudine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of HBV. Once inside the cell, lamivudine is phosphorylated to its active form, lamivudine triphosphate. This active metabolite competes with natural nucleotides for incorporation into the viral DNA chain, leading to chain termination and inhibition of viral replication . The primary molecular targets are the reverse transcriptase and polymerase enzymes, which are essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
Zidovudine: Another nucleoside analogue used in antiretroviral therapy.
Abacavir: A nucleoside analogue with a similar mechanism of action but used in different combination therapies.
Tenofovir Disoproxil Fumarate: A nucleotide analogue that inhibits reverse transcriptase and is often used in combination with lamivudine.
Uniqueness: Lamivudine is unique due to its dual activity against both HIV and HBV, making it a versatile and valuable component of antiretroviral therapy. Its high oral bioavailability and relatively low toxicity profile further enhance its clinical utility .
Biologische Aktivität
Lamivudine, also known as (+/-)-trans-3-thiacytidine (3TC), is a synthetic nucleoside analogue that plays a crucial role in the treatment of viral infections, particularly Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleoside reverse transcriptase inhibitor (NRTI), lamivudine disrupts viral DNA synthesis by incorporating itself into the viral genome, leading to chain termination during DNA replication. This article explores the biological activity of lamivudine, focusing on its mechanisms, pharmacokinetics, resistance patterns, and clinical efficacy supported by case studies and research findings.
Lamivudine is phosphorylated intracellularly to its active metabolite, lamivudine triphosphate (L-TP). This active form competes with naturally occurring nucleotides for incorporation into viral DNA. The absence of a 3'-OH group in L-TP prevents further elongation of the DNA chain, effectively terminating viral replication.
Key Mechanisms:
- Reverse Transcriptase Inhibition : Lamivudine acts as a competitive inhibitor of HIV reverse transcriptase, which is essential for converting viral RNA into DNA.
- Chain Termination : The incorporation of lamivudine into the growing DNA strand leads to premature termination due to its structural properties.
Absorption and Distribution
Lamivudine is rapidly absorbed after oral administration, with an average bioavailability of approximately 86%. The peak serum concentration occurs within 1-2 hours post-dose. The volume of distribution is about 1.3 L/kg, indicating extensive tissue distribution.
Metabolism and Elimination
Lamivudine undergoes minimal metabolism; it is primarily eliminated unchanged via renal pathways. The half-life ranges from 5 to 7 hours in healthy individuals and HBV-infected patients. Notably, around 5% of the administered dose is excreted as the trans-sulfoxide metabolite.
Parameter | Value |
---|---|
Bioavailability | 86% |
Half-life | 5-7 hours |
Volume of Distribution | 1.3 L/kg |
Protein Binding | <36% |
Biological Activity Against HIV
Lamivudine has demonstrated significant antiviral activity against HIV-1. Clinical studies have shown that it can effectively suppress viral replication even in cases where resistance mutations are present.
Case Study Insights
- Salvage Therapy : In a study involving patients with multidrug-resistant HIV-1, lamivudine contributed to viral suppression despite the presence of M184V mutations. Plasma HIV-1 RNA levels increased upon withdrawal but decreased upon resuming treatment .
- Long-term Efficacy : A prospective study indicated that lamivudine maintained long-term viral suppression in HBV-infected individuals when adherence to therapy was high .
Resistance Patterns
Resistance to lamivudine can develop through mutations in the reverse transcriptase gene, particularly the M184V mutation, which reduces drug efficacy but may also lower overall viral fitness. Studies have shown that patients harboring this mutation still exhibit some antiviral activity from lamivudine .
Resistance Mechanisms:
- M184V Mutation : This mutation allows for continued viral replication despite lamivudine presence.
- Cross-resistance : Lamivudine resistance often correlates with reduced susceptibility to other NRTIs.
Clinical Applications
Lamivudine is widely used in combination antiretroviral therapy (cART) for HIV and as a monotherapy for chronic HBV infection. Its low toxicity profile and effectiveness make it a preferred choice in various treatment regimens.
Summary of Clinical Findings:
Eigenschaften
IUPAC Name |
4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131086-22-1, 136846-20-3 | |
Record name | Lamivudine, (+/-)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAMIVUDINE, (±)-TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.